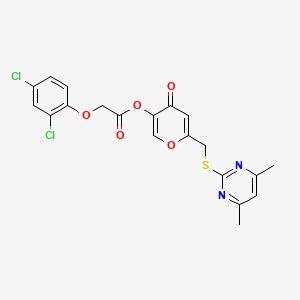

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate

Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate is a heterocyclic compound featuring a pyran-4-one core fused with a pyrimidine ring via a thioether linkage. The pyrimidine moiety is substituted with methyl groups at positions 4 and 6, while the pyran-4-one is esterified with a 2-(2,4-dichlorophenoxy)acetic acid group.

Synthetic routes for analogous compounds (e.g., pyrimidinylthio acetates) often involve alkylation of thiopyrimidines with chloroacetate derivatives under basic conditions . For instance, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) is synthesized via similar alkylation strategies , which may parallel the synthesis of the target compound.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O5S/c1-11-5-12(2)24-20(23-11)30-10-14-7-16(25)18(8-27-14)29-19(26)9-28-17-4-3-13(21)6-15(17)22/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYKIGVMAJZWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that exhibits notable biological activities. Its unique structural features, including a thioether linkage and the presence of pyrimidine and pyran moieties, suggest potential applications in various therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of approximately 484.41 g/mol. The structure incorporates a pyrimidine ring, a pyran core, and a dichlorophenoxyacetate group, contributing to its diverse biological interactions.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it acts as an antagonist to the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis and energy metabolism .

2. Pharmacological Effects

The compound has demonstrated several pharmacological effects:

- Cardiovascular Effects : As an APJ receptor antagonist, it may influence cardiovascular function and has potential implications in treating heart-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound may also possess such activity.

Case Studies

- Antagonistic Activity : A study characterized the compound's ability to selectively inhibit the APJ receptor over other GPCRs, indicating its potential for targeted therapeutic applications .

- Synthesis and Structure-Activity Relationship (SAR) : Research on related compounds has emphasized the importance of the thioether linkage in enhancing biological activity. The SAR analysis suggests that modifications in the side chains can significantly impact the efficacy of the compound.

Comparison of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate | Pyrimidine and pyran moieties | APJ receptor antagonist |

| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo | Pyrazole ring | Antitumor and antimicrobial |

| 6-(Benzothiazolyl) derivatives | Benzothiazole moiety | Antibacterial properties |

Toxicological Considerations

While exploring the biological activity, it is essential to consider potential toxicological effects associated with the compound's components. For instance, studies on 2,4-Dichlorophenoxyacetic acid (a related component) have shown renal effects at certain doses . Understanding these effects is crucial for assessing safety profiles in pharmacological applications.

Comparison with Similar Compounds

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 877636-95-8)

Key Differences :

- The pyrimidine ring is mono-methylated (4-methyl) instead of dimethylated (4,6-dimethyl).

- The ester group is a 3-(3,4,5-trimethoxyphenyl)acrylate instead of 2-(2,4-dichlorophenoxy)acetate. Implications:

- Reduced steric hindrance in the pyrimidine ring may enhance binding to biological targets.

- The trimethoxyphenyl group could improve solubility compared to the dichlorophenoxy moiety .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Key Differences :

- A thietane ring replaces the pyran-4-one core.

- The substituent at position 4 of the pyrimidine is a thietan-3-yloxy group instead of a methyl.

Implications :

Functional Group Analogues

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Key Differences :

- The core structure is a thieno[3,2-d]pyrimidinone instead of a pyran-pyrimidine hybrid.

- The sulfanyl acetamide group is retained but linked to a trifluoromethylphenyl substituent.

Implications : - The thienopyrimidine core may enhance electron-deficient character, affecting reactivity in nucleophilic substitutions .

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

Key Differences :

- A dihydropyrimidine-2-thione core replaces the pyran-pyrimidine system.

- Substituents include a 4-chlorophenyl group and methyl groups.

Implications :

Comparative Data Table

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.